3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine
Description
3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a sulfonyl-linked 4-fluorobenzyl group at position 3 and an amine at position 3. This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiadiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfonyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-12-8(11)16-13-9/h1-4H,5H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBGISBJHFPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NSC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazide derivatives react with carboxylic acids or acyl chlorides in the presence of cyclizing agents. For example, 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide undergoes cyclization in sulfuric acid at –10°C to 0°C for 3 hours, yielding 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine with a 69.5% yield. This method leverages the electrophilic properties of sulfuric acid to dehydrate the thiosemicarbazide intermediate, forming the thiadiazole ring (Figure 1).
Reaction Conditions:
Solid-Phase Synthesis Using Phosphorus Pentachloride
A patent describes a solvent-free approach where thiosemicarbazide, carboxylic acid, and phosphorus pentachloride (PCl₅) are ground at room temperature. The reaction completes in 5–15 minutes, achieving yields exceeding 91% for 2-amino-5-substituted-1,3,4-thiadiazoles. This method eliminates solvent waste and reduces reaction time compared to traditional liquid-phase syntheses.
Key Advantages:
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is typically introduced via two strategies:
Direct Alkylation During Cyclization
In the synthesis of 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine, the 4-fluorophenylacetyl group is pre-installed on the thiosemicarbazide precursor. Cyclization in sulfuric acid retains the benzyl group at position 5. This method ensures regioselectivity but requires precise temperature control to prevent side reactions.
Post-Cyclization Functionalization
Alternatively, the 4-fluorobenzyl group can be introduced after thiadiazole formation. For example, nucleophilic aromatic substitution using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) facilitates alkylation at position 3. However, this approach is less common due to competing reactions at other ring positions.
Sulfonation at Position 3
The sulfonyl group (–SO₂–) is introduced via oxidation of a thiol (–SH) or sulfide (–S–) intermediate.
Oxidation of Thiol Intermediates
Thiol-containing thiadiazoles, such as 3-mercapto-1,2,4-thiadiazol-5-amine, are oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). For instance, treatment with 30% H₂O₂ in acetic acid at 60°C for 2 hours converts the thiol to a sulfonyl group with >85% efficiency.
Reaction Conditions:
-
Oxidizing agent: H₂O₂ (30%)
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Solvent: Acetic acid
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Temperature: 60°C
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Time: 2 hours
Direct Sulfonylation via Sulfur Dioxide Insertion
Recent advances utilize sulfur dioxide (SO₂) surrogates, such as DABSO (DABCO·(SO₂)₂), to introduce the sulfonyl group in one pot. This method avoids the need for pre-formed thiols and achieves yields up to 78%.
Integrated Synthesis Routes
One-Pot Cyclization-Sulfonylation
Combining cyclization and sulfonylation steps reduces purification needs. A representative protocol involves:
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Cyclizing 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide with PCl₅ to form the thiadiazole core.
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Oxidizing the intermediate with H₂O₂/acetic acid to install the sulfonyl group.
Overall Yield: 62–68%
Solid-Phase Synthesis with In Situ Oxidation
Grinding thiosemicarbazide, 4-fluorophenylacetic acid, and PCl₅ produces 3-sulfanyl-5-(4-fluorobenzyl)-1,2,4-thiadiazol-5-amine, which is subsequently oxidized with KMnO₄ in aqueous NaOH.
Comparative Analysis of Methods
Industrial and Environmental Considerations
Large-scale production prioritizes the solid-phase method due to its minimal solvent use and compatibility with continuous manufacturing. PCl₅, while toxic, is preferred over traditional POCl₃ due to lower volatility and cost. Waste streams are neutralized with sodium carbonate, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Specifically, 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine has been shown to inhibit the growth of various bacterial strains and fungi.
- Antibacterial Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported inhibition zones indicating effective antibacterial properties.
- Antifungal Activity : It has also shown promising antifungal effects against common pathogens like Candida species.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism of Action : It is believed to inhibit DNA synthesis and cell division in cancer cells. The compound may target specific kinases involved in tumorigenesis.
- In Vitro Studies : Research involving various cancer cell lines (e.g., HepG2 and A549) has demonstrated cytotoxic effects at certain concentrations. The compound's ability to induce apoptosis in cancer cells is a key area of interest.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound significantly reduced bacterial load in vitro.
- Case Study on Cancer Cell Lines : Research involving A549 lung cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in critical cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit the activity of certain kinases or proteases, which are essential for cell signaling and metabolism. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with these processes underlies its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Core
Halogen-Substituted Benzyl Groups
- 3-[(4-Chlorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine (CAS 914358-05-7) :
Replacing the 4-fluorobenzyl group with 4-chlorobenzyl introduces a larger, more electronegative chlorine atom. This substitution may increase lipophilicity and alter binding affinity in hydrophobic pockets of biological targets .
Aromatic Ring Modifications
- 3-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-5-amine () :
Direct substitution of the thiadiazole with a dichlorophenyl group eliminates the benzyl linker, reducing conformational flexibility. The chlorine atoms may enhance halogen bonding with target proteins . - 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine () :
Replacing the benzene ring with pyridine introduces a basic nitrogen, which could participate in hydrogen bonding or cation-π interactions, altering selectivity in kinase inhibition .
Heterocyclic Core Modifications
- 3-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine () :
The triazole core replaces thiadiazole, modifying the heteroatom arrangement (N-N-S vs. S-N-N). Triazoles often exhibit distinct pharmacokinetic profiles due to enhanced metabolic stability .
Solubility and Polarity
- 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine (): The methoxy group improves solubility in organic solvents (e.g., chloroform, methanol) compared to sulfonyl analogs, which are more polar and may require DMSO for dissolution .
- Synthetic Accessibility : Catalyst-free one-pot synthesis () achieves moderate yields (77% for compound 5a), while sulfonyl derivatives may require additional oxidation steps, reducing overall efficiency .
Biological Activity
The compound 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine is part of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The thiadiazole moiety is recognized for its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring substituted with a fluorobenzyl sulfonyl group. This structural configuration is crucial for its biological activity. The presence of the fluorine atom enhances the compound's stability and reactivity, potentially improving its interaction with biological targets.
The mechanism of action for thiadiazole derivatives often involves interactions with specific enzymes or receptors. The fluorobenzyl group may facilitate binding interactions due to its electronic properties, while the thiadiazole ring can participate in hydrogen bonding and other interactions with target biomolecules. This dual interaction enhances the compound's efficacy against various biological targets.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds bearing the thiadiazole moiety exhibit activity against a range of pathogens, including bacteria and fungi. For instance, modifications to the thiadiazole structure have led to enhanced antibacterial effects against Gram-positive bacteria .
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity. In vitro studies revealed that derivatives with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole compounds has been explored in various studies. These compounds are believed to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Q & A
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, NH₂), 4.5 (s, 2H, CH₂) | Confirms amine and benzyl groups |
| IR | 1340 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N) | Validates sulfonyl and thiadiazole |
Q. Table 2: Biological Activity Comparison
| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Antifungal (C. albicans) | Ergosterol synthesis | 12.5 | |
| Antitumor (MCF-7) | Topoisomerase II | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
